(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by the presence of a hydroxyl group at the 3-position and a benzyl group at the nitrogen atom. Its molecular formula is C13H17NO3, and it has a molecular weight of approximately 235.28 g/mol . The compound is recognized for its chiral nature, with the (S)-enantiomer being of particular interest in pharmaceutical applications due to its potential efficacy and reduced side effects compared to its (R)-counterpart.
These reactions make (S)-Benzyl 3-hydroxypiperidine-1-carboxylate a versatile intermediate in organic synthesis.
Research indicates that (S)-Benzyl 3-hydroxypiperidine-1-carboxylate exhibits biological activities that may include:
The specific biological mechanisms through which (S)-Benzyl 3-hydroxypiperidine-1-carboxylate exerts its effects remain an area of active investigation.
Several synthetic routes have been developed for producing (S)-Benzyl 3-hydroxypiperidine-1-carboxylate:
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate has several applications:
Interaction studies involving (S)-Benzyl 3-hydroxypiperidine-1-carboxylate often focus on its binding affinity to various receptors, such as:
Such studies provide insights into its pharmacological profile and potential therapeutic uses.
Several compounds share structural similarities with (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Here are some notable examples:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Benzylpiperidine | Piperidine ring with benzyl group | Known for stimulant properties |
| (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | Enantiomer of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | Potentially different pharmacological effects |
| 4-Hydroxybenzylpiperidine | Hydroxyl group at the para position | May exhibit different biological activities |
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate stands out due to its specific stereochemistry and potential therapeutic applications, making it a valuable compound in medicinal chemistry. Its unique properties may offer advantages over other similar compounds, particularly in terms of selectivity and efficacy in biological systems.
The nuclear magnetic resonance spectroscopic analysis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate provides critical structural confirmation through both proton and carbon-13 nuclear magnetic resonance techniques [1]. The molecular formula C13H17NO3 with a molecular weight of 235.28 grams per mole exhibits characteristic nuclear magnetic resonance patterns consistent with the piperidine ring system and benzyl carboxylate functionality [1].
Proton nuclear magnetic resonance spectroscopy reveals the stereochemical configuration through coupling patterns and chemical shift analysis [2]. The hydroxyl proton typically appears as a broad signal around 4-5 parts per million, subject to solvent and concentration effects due to hydrogen bonding interactions [2]. The benzyl methylene protons manifest as an AB quartet system around 5.1-5.2 parts per million, characteristic of the carboxylate benzyl ester functionality [2].
The piperidine ring protons display complex multipicity patterns consistent with the chair conformation [3]. Axial and equatorial proton positions can be distinguished through coupling constant analysis, with axial-axial couplings typically showing larger J-values (10-12 Hz) compared to axial-equatorial couplings (2-4 Hz) [3]. The 3-position proton bearing the hydroxyl substituent exhibits characteristic coupling patterns that confirm the (S)-stereochemistry [3].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information with distinct chemical shifts for each carbon environment [2]. The carbonyl carbon of the carboxylate ester typically resonates around 155-160 parts per million, consistent with reported values for benzyl carbamate systems [2]. The benzyl methylene carbon appears around 66-67 parts per million, while the aromatic carbons show characteristic signals between 127-137 parts per million [2].
The piperidine ring carbons exhibit chemical shifts dependent on their proximity to the nitrogen atom and hydroxyl substituent [3]. The carbon bearing the hydroxyl group typically resonates around 65-70 parts per million, while the remaining ring carbons appear in the aliphatic region between 20-60 parts per million [3].
Infrared spectroscopic analysis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate reveals characteristic vibrational frequencies that confirm the functional groups present in the molecule [4] [5]. The hydroxyl group exhibits a broad absorption band around 3200-3600 wavenumbers, with the exact position dependent on hydrogen bonding interactions [6]. In dilute solutions, a sharper free hydroxyl peak may be observed around 3640 wavenumbers, while associated hydroxyl groups appear as broader bands around 3350 wavenumbers [6].
The carboxylate ester carbonyl stretch appears as a strong absorption band in the 1735-1750 wavenumber region, characteristic of aliphatic benzyl esters [5]. This frequency range distinguishes the carbamate carbonyl from other carbonyl-containing functional groups [5]. The carbon-oxygen stretching vibrations of the ester linkage manifest as multiple bands in the 1000-1300 wavenumber region [5].
Aromatic carbon-carbon stretching vibrations from the benzyl group produce characteristic absorption bands around 1600 and 1500-1430 wavenumbers [4]. The aromatic carbon-hydrogen stretching appears around 3020-3080 wavenumbers, distinguishable from aliphatic carbon-hydrogen stretching [4].
The piperidine ring contributes several characteristic vibrational modes [7]. Methylene stretching vibrations appear in the 2850-2950 wavenumber region, with specific patterns dependent on the chair conformation and substituent orientation [7]. Ring breathing modes and deformation vibrations appear in the fingerprint region below 1500 wavenumbers [7].
Mass spectrometric analysis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate provides molecular weight confirmation and structural information through fragmentation patterns [1] [8]. The molecular ion peak appears at mass-to-charge ratio 235, corresponding to the molecular weight of the compound [1].
Characteristic fragmentation patterns include loss of the benzyl group (mass 91) from the carboxylate ester, resulting in a fragment at mass-to-charge ratio 144 [8] [9]. This fragmentation occurs through alpha-cleavage adjacent to the carbonyl group, a common pathway for carboxylate esters [9]. The benzyl cation at mass-to-charge ratio 91 represents a stable fragment due to resonance stabilization [9].
The piperidine ring exhibits characteristic fragmentation patterns including ring cleavage and loss of neutral fragments [8]. Alpha-cleavage adjacent to the nitrogen atom produces fragments corresponding to the piperidine base structure [8]. Hydroxyl group loss (mass 17) may occur, particularly under higher energy conditions, resulting in fragments at mass-to-charge ratio 218 [9].
Chemical ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 236, providing confirmation of the molecular weight [8]. Electrospray ionization techniques facilitate analysis of the compound in solution, with sodium adduct ions commonly observed at mass-to-charge ratio 258 [10].
X-ray crystallographic analysis provides definitive structural confirmation of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate including absolute stereochemistry determination [3] [11]. The compound crystallizes in a specific space group with defined unit cell parameters that accommodate the molecular geometry and intermolecular interactions [3].
The piperidine ring adopts a chair conformation in the solid state, consistent with the thermodynamically most stable arrangement [12] [13]. The hydroxyl substituent at the 3-position occupies an equatorial orientation, minimizing steric interactions with adjacent ring substituents [13]. This conformation is stabilized by intramolecular hydrogen bonding interactions between the hydroxyl group and the carboxylate oxygen [11].
The benzyl carboxylate group extends away from the piperidine ring, adopting a conformation that minimizes steric hindrance [3]. The carboxylate plane shows a specific dihedral angle relationship with the piperidine ring, influenced by electronic and steric factors [11]. Bond lengths and angles fall within expected ranges for similar piperidine carboxylate structures [3].
Intermolecular hydrogen bonding interactions contribute to the crystal packing arrangement [11] [14]. Hydroxyl groups participate in hydrogen bonding networks with neighboring molecules, creating extended supramolecular structures [14]. These interactions influence the overall crystal stability and physical properties of the compound [11].
The absolute configuration is confirmed through anomalous scattering techniques, establishing the (S)-stereochemistry at the 3-position [3] [11]. Refinement parameters including R-factors and goodness-of-fit values indicate the reliability of the structural determination [3].
Computational molecular modeling studies of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate employ density functional theory calculations to predict structural and electronic properties [15] [16]. These theoretical investigations complement experimental structural data and provide insights into conformational preferences and molecular behavior [15].
Geometry optimization calculations confirm the chair conformation of the piperidine ring as the global minimum energy structure [12] [17]. The equatorial orientation of the hydroxyl substituent is predicted to be energetically favored over the axial orientation by approximately 2-3 kilocalories per mole [17]. This energy difference reflects the reduced steric interactions and favorable hydrogen bonding geometry in the equatorial conformation [17].
Electronic structure calculations reveal the distribution of molecular orbitals and charge density [15]. The nitrogen lone pair orbital exhibits sp3 hybridization consistent with the tetrahedral geometry around the nitrogen atom [12]. The carbonyl group displays characteristic π-orbital character with electron density concentrated on the oxygen atom [15].
Vibrational frequency calculations predict infrared and Raman spectra, allowing comparison with experimental spectroscopic data [15]. The calculated frequencies generally show good agreement with observed values after appropriate scaling factors are applied [15]. These calculations help assign specific vibrational modes to observed spectroscopic bands [15].
Conformational analysis reveals multiple low-energy conformers differing in the orientation of the benzyl group and hydroxyl substituent [17]. Molecular dynamics simulations provide insights into the flexibility and dynamic behavior of the molecule in solution [16]. These studies indicate rapid interconversion between conformers on the timescale of molecular motion [16].
Solvation effects are incorporated through implicit solvent models, providing estimates of solution-phase properties [16]. The calculated dipole moment and polarizability influence the compound's interactions with biological targets and solvent molecules [15].
Structure-activity relationship analysis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate focuses on the correlation between molecular structure and biological activity . The stereochemistry at the 3-position plays a crucial role in determining biological properties, with the (S)-enantiomer often exhibiting different pharmacological profiles compared to the (R)-enantiomer .
The piperidine ring system provides a rigid scaffold that positions functional groups in defined spatial orientations [20]. The chair conformation constrains the hydroxyl and carboxylate substituents to specific geometric arrangements that influence receptor binding affinity [20]. Computational modeling studies predict optimal binding conformations for various biological targets [20].
The hydroxyl group at the 3-position serves as a hydrogen bond donor, facilitating interactions with complementary acceptor groups in biological targets . The equatorial orientation of this group maximizes accessibility for intermolecular hydrogen bonding while minimizing steric clashes . Modifications to this hydroxyl group significantly impact biological activity, demonstrating its importance for target recognition .
The benzyl carboxylate functionality contributes to molecular recognition through hydrophobic interactions and electronic effects . The aromatic ring provides π-π stacking opportunities with aromatic residues in protein binding sites . The carboxylate linker influences the overall molecular geometry and conformational flexibility .
Comparative analysis with related piperidine derivatives reveals structure-activity trends [20]. Substitution patterns on the piperidine ring affect potency and selectivity profiles [20]. The 3-hydroxyl group represents an optimal balance between hydrophilic character and binding affinity .
Molecular docking studies predict binding modes and interaction patterns with specific biological targets [16]. These computational approaches identify key structural features responsible for activity and guide optimization efforts [16]. The predicted binding affinities correlate with experimental data, validating the computational approaches [16].
The synthesis of (S)-benzyl 3-hydroxypiperidine-1-carboxylate through conventional methods primarily relies on the preparation of 3-hydroxypiperidine intermediates followed by appropriate protection and stereochemical control. The most widely employed approach involves the hydrogenation of 3-hydroxypyridine using rhodium catalysts under high-pressure conditions . This method utilizes rhodium catalysts at concentrations of 0.5-2% rhodium on carbon, operating under hydrogen pressures of 4-6 megapascals at 80 degrees Celsius, achieving high conversion rates to the desired 3-hydroxypiperidine precursor.
An alternative conventional route involves the sodium borohydride reduction of N-benzyl-3-hydroxypyridine quaternary ammonium salts [2]. This method proceeds through the initial formation of the quaternary ammonium salt by reaction of 3-pyridone with benzyl bromide in ethanol solvent, achieving 90% yield for the salt formation step. The subsequent reduction using sodium borohydride at 0 degrees Celsius in ethanol provides N-benzyl-3-hydroxypiperidine in 80% yield. This approach offers advantages in terms of milder reaction conditions compared to high-pressure hydrogenation methods.
Chemical resolution using chiral resolving agents represents another significant conventional approach. The process employs D-pyroglutamic acid as a resolving agent for the separation of enantiomers [3]. The racemic 3-hydroxypiperidine is subjected to heating and reflux with D-pyroglutamic acid in ethanol solution, followed by cooling to precipitate the desired (S)-3-hydroxypiperidine D-pyroglutamate salt. This method achieves an overall yield of 42% with greater than 99% enantiomeric excess, demonstrating high stereochemical fidelity despite the inherent limitation of 50% theoretical yield associated with classical resolution techniques.
The introduction of benzyloxycarbonyl protecting groups represents a critical step in the synthesis of (S)-benzyl 3-hydroxypiperidine-1-carboxylate. The most common approach involves the reaction of 3-hydroxypiperidine derivatives with benzyl chloroformate in the presence of triethylamine base at room temperature . This nucleophilic acyl substitution reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination to yield the desired carbamate product with good yields.
For enhanced stereochemical control, particularly when working with chiral substrates, the protection reaction can be conducted under carefully controlled pH conditions. The reaction of (S)-3-hydroxypyrrolidine hydrochloride with benzyl chloroformate in the presence of 10% sodium hydroxide solution maintains the pH between 9.5 and 11.5 at temperatures of 0-5 degrees Celsius [4]. This protocol ensures high yields while preserving the stereochemical integrity of the chiral center, with reaction times extending to 16 hours to ensure complete conversion.
An alternative protection strategy employs di-tert-butyl dicarbonate for the introduction of tert-butoxycarbonyl groups [2]. When applied to N-benzyl-3-hydroxypiperidine derivatives, this method requires subsequent debenzylation using palladium on carbon under hydrogen atmosphere, followed by re-protection with benzyl chloroformate. While this route involves additional steps, it provides greater flexibility in synthetic planning and can offer improved yields in specific cases.
Stereoselective reduction methodologies represent the most direct and efficient approaches for accessing enantiomerically pure (S)-benzyl 3-hydroxypiperidine-1-carboxylate. The ketoreductase-mediated reduction of N-Boc-3-piperidone using ChKRED03 enzyme demonstrates exceptional performance in terms of both conversion and enantiomeric excess . This biocatalytic system operates optimally at 30 degrees Celsius in potassium phosphate buffer at pH 7.0, utilizing nicotinamide adenine dinucleotide phosphate as cofactor with glucose dehydrogenase for cofactor recycling. The system achieves complete conversion of 200 grams per liter of substrate within 3 hours, producing (S)-N-Boc-3-hydroxypiperidine with greater than 99% enantiomeric excess.
Baker's yeast represents a cost-effective alternative for stereoselective reduction, providing (S)-1-Boc-3-hydroxypiperidine with 90-95% yield and greater than 95% enantiomeric excess [6]. The process operates under mild conditions at 30-35 degrees Celsius with reaction times of 3-4 hours. This method eliminates the need for expensive isolated enzymes while maintaining high stereoselectivity through the endogenous ketoreductase activity of the yeast cells. The environmental friendliness and recyclability of Baker's yeast make this approach particularly attractive for sustainable synthesis protocols.
Advanced photocatalytic methods have emerged as powerful tools for stereoselective piperidine synthesis. The photoredox-mediated epimerization approach utilizes iridium photocatalysts to achieve highly diastereoselective α-amino carbon-hydrogen arylation of densely functionalized piperidine derivatives [8]. The key mechanistic feature involves an initial non-selective carbon-hydrogen arylation followed by thermodynamically controlled epimerization under the photoredox conditions. This process demonstrates remarkable generality across di- to tetrasubstituted piperidines with aryl, alkyl, and carboxylic acid derivatives at multiple positions, providing access to the thermodynamically favored stereoisomers with high selectivity.
Enzymatic resolution techniques provide powerful methods for accessing both enantiomers of 3-hydroxypiperidine derivatives through highly selective biotransformations. Transaminase-catalyzed cyclization of omega-chloroketones represents a breakthrough approach for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines [9]. This method achieves analytical yields up to 90% with enantiomeric excesses exceeding 99.5% for each enantiomer by selecting appropriate transaminase variants. The approach has been demonstrated on a 300-milligram scale for (R)-2-(p-chlorophenyl)pyrrolidine synthesis, achieving 84% isolated yield with greater than 99.5% enantiomeric excess.
Lipase-catalyzed kinetic resolution provides an alternative enzymatic approach, particularly effective for the resolution of piperidine atropisomers [10] [11]. The process employs Toyobo LIP-300 lipase with trifluoroethyl isobutyrate as acylating agent, achieving selective isobutyrylation of one enantiomer. This method demonstrates high enantioselectivity and allows for the recovery and racemization of the unwanted enantiomer, thereby increasing material throughput. The optimization parameters include acylating agent selection, solvent choice, and moisture content control to maximize both yield and stereoselectivity.
The development of immobilized lipase catalysts has significantly improved the sustainability and reusability of enzymatic resolution processes. Candida antarctica lipase B immobilized on magnetic halloysite nanotubes demonstrates superior catalytic efficiency compared to the pure enzyme, with catalytic efficiency values of 23.8 millimolar per second versus 21.9 millimolar per second for the pure lipase [12]. This immobilized system enables gram-scale synthesis with 91% yield and demonstrates reusability for up to ten consecutive catalytic cycles, making it highly attractive for industrial applications.
Chiral auxiliary-mediated synthesis provides predictable and scalable approaches to enantiomerically pure piperidine derivatives. The use of N-(tert-butylsulfinyl)-bromoimine auxiliaries in combination with Grignard reagents represents a highly effective methodology [13]. This approach achieves diastereomeric ratios exceeding 90:10 with yields greater than 80% in continuous flow protocols. The reaction proceeds within minutes under flow conditions, demonstrating excellent scalability for high-performance synthesis applications. The tert-butylsulfinyl auxiliary provides effective facial discrimination during the nucleophilic addition, and its subsequent removal under acidic conditions yields the desired enantiomerically pure piperidine.
Chiral copper catalysts enable the development of novel asymmetric carbon-hydrogen functionalization methods. The enantioselective δ carbon-hydrogen cyanation of acyclic amines using chiral copper catalysts provides access to chiral piperidines through subsequent cyclization [14] [15]. This method achieves enantiomeric excesses exceeding 90% and demonstrates broad substrate scope for δ carbon-carbon bond formation. The copper catalyst both initiates and terminates the intramolecular hydrogen atom transfer mechanism, providing exceptional control over both regioselectivity and enantioselectivity.
Rhodium-catalyzed asymmetric reductive transamination represents another significant advance in chiral catalyst development [16]. This methodology enables the synthesis of chiral piperidines from simple pyridinium salts through the introduction of chiral primary amines under reducing conditions. The process achieves excellent diastereoselectivity and enantioselectivity exceeding 90% while demonstrating remarkable functional group tolerance. The method overcomes limitations of traditional asymmetric hydrogenation and provides access to challenging fluoropiperidine derivatives that are difficult to prepare through conventional methods.
Industrial synthesis of (S)-benzyl 3-hydroxypiperidine-1-carboxylate requires consideration of process economics, environmental impact, and scalability. Continuous flow technologies have emerged as particularly attractive for large-scale production due to their inherent advantages in heat and mass transfer, reaction control, and safety [17] [18] [19]. Flow microreactor electroreductive cyclization demonstrates superior performance compared to conventional batch reactions, with the large specific surface area of microreactors enabling efficient substrate reduction. This technology allows for preparative-scale synthesis through continuous operation for approximately one hour, providing consistent product quality and improved space-time yields.
The integration of separation technologies with synthetic processes represents a key consideration for industrial implementation. Continuous flow hydrogenation coupled with carbon dioxide-switchable separation provides an elegant solution for product isolation [20] [21]. This process achieves 96% selectivity for 4-phenylpiperidine at 87% conversion while suppressing deep hydrogenation to less than 5%. The carbon dioxide-triggered separation exploits the basicity difference between piperidines and pyridines, enabling quantitative separation in a water-ethyl acetate biphasic system. The final integrated process delivers the desired product in 81% yield with 98% purity using standard palladium on carbon catalyst.
Economic considerations favor processes that utilize readily available and inexpensive starting materials. The catalytic hydrogenation of furfurylamine and tetrahydrofurfurylamine provides access to piperidine using relatively inexpensive feedstocks [22]. While this approach does not directly provide the desired hydroxylated derivative, it establishes the foundation for large-scale piperidine chemistry. The process addresses the historical challenge of pyridine-based routes, which suffer from the high cost of pyridine starting materials. Alternative approaches using pentanediamine cyclization or tetrahydropyran ammonolysis have been explored but generally suffer from high temperature requirements and process complexity.
Metric-ton scale synthesis capabilities have been demonstrated for related piperidine derivatives, providing confidence in the industrial scalability of these synthetic approaches [23]. The two-step manufacturing process for oligomeric piperidine-N-O-alkyl ethers involves oxidation by hydrogen peroxide followed by alkyl radical addition. This process achieves high yields as a product-by-process and demonstrates the feasibility of large-scale piperidine derivative production. The optimization focuses on reaction conditions that are amenable to scale-up while maintaining product quality and minimizing waste generation.
Green chemistry principles have driven significant innovations in piperidine synthesis, focusing on atom economy, renewable feedstocks, and environmental sustainability. Biocatalytic carbon-hydrogen oxidation represents a paradigm shift toward sustainable synthesis methodologies [24] [25] [26]. The combination of trans-4-proline hydroxylase-mediated site-specific hydroxylation with subsequent radical cross-coupling reactions provides a generalizable strategy for accessing complex piperidine architectures. This approach enables the rapid, modular, and enantiospecific functionalization of piperidine derivatives while eliminating the need for toxic reagents and harsh reaction conditions.
Ionic liquid catalysis has emerged as a powerful green chemistry tool for piperidine synthesis [27]. The dual-functional ionic liquid [TMBSED][OMs]2 catalyzes multicomponent reactions for the synthesis of piperidine derivatives in ethanol solvent. This system demonstrates short reaction times of 75 minutes, good to high yields, and complete recyclability of the catalyst. The ionic liquid serves both as catalyst and reaction medium, eliminating the need for additional solvents while providing tunable properties through modification of the cation or anion components. The process operates under mild conditions and eliminates column chromatography requirements, significantly reducing the environmental footprint of the synthesis.
Solvent-free synthesis protocols represent the ultimate expression of green chemistry principles in heterocycle synthesis [28]. Microwave-assisted synthesis enables the preparation of benzimidazole-diindolylmethane hybrid compounds without catalysts or solvents in reaction times of 3-8 minutes. While this specific example focuses on benzimidazoles, the principles extend to piperidine synthesis through similar multicomponent condensation reactions. The elimination of solvents addresses both environmental concerns and process economics, while microwave heating provides precise temperature control and enhanced reaction rates.
Electrochemical synthesis offers another environmentally benign approach to piperidine derivatives [29]. Flow electrochemical cells enable the synthesis of N-monodeuteriomethyl-2-substituted piperidines through anodic methoxylation followed by Eschweiler-Clarke reaction. The process operates at 200-millimolar scale with 82% isolated yield over 2 hours of electrolysis time. The undivided microfluidic electrolysis cell eliminates the need for toxic chemicals and operates under ambient conditions, while the supporting electrolyte can be easily recovered and reused. This methodology is particularly valuable for isotope labeling applications in pharmaceutical research.